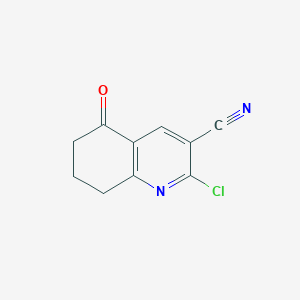

2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

2-chloro-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-6(5-12)4-7-8(13-10)2-1-3-9(7)14/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJHTNHNYABOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=N2)Cl)C#N)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864226-30-2 | |

| Record name | 2-chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline with appropriate reagents to introduce the carbonyl and nitrile groups. One common method involves the use of phosphorus oxychloride (POCl3) and a suitable nitrile source under reflux conditions. The reaction is carried out at elevated temperatures, typically around 135°C, for an extended period to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The crude product is often purified by distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with higher oxidation states.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of substituted quinoline derivatives.

Reduction: Formation of 2-chloro-5-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Oxidation: Formation of quinoline derivatives with higher oxidation states.

Scientific Research Applications

2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key analogues of this compound differ in substituents at positions 2, 4, and 7, which significantly influence their biological and physicochemical properties.

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Substituents: Amino (NH₂) at position 2, phenyl (Ph) at position 3.

- Key Findings: Demonstrated potent antifungal activity against Candida albicans and Aspergillus niger in the study by Gholap et al. (2007), with MIC values ranging from 8–32 µg/mL . The amino group enhances hydrogen bonding with fungal chitin synthase, while the phenyl group at position 4 improves lipophilicity and membrane penetration .

- Synthesis: Prepared via a multicomponent reaction involving cyclohexanone, malononitrile, and substituted aldehydes .

2-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Substituents : 4-Chlorobenzyloxy-phenyl at position 4.

- Enhanced thermal stability due to aromatic stacking interactions .

2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

- Substituents : 3-Chloro-2-methylphenyl at position 1, 5-ethylthiophene at position 4.

- Key Findings: The thienyl group introduces π-π interactions with hydrophobic enzyme pockets, while the chloro-methylphenyl group may improve pharmacokinetic properties . Limited solubility in aqueous media due to increased hydrophobicity .

Physicochemical and Pharmacokinetic Properties

- LogP : The chloro derivative’s higher lipophilicity may favor blood-brain barrier penetration but reduce aqueous solubility.

- Synthesis: The 2-amino analogue is more synthetically accessible via multicomponent reactions, whereas the chloro derivative requires additional halogenation steps .

Biological Activity

2-Chloro-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family. It is characterized by a chlorine atom at the second position, a carbonyl group at the fifth position, and a nitrile group at the third position of the quinoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating various biological pathways. The precise mechanisms depend on the derivatives formed from this compound and their respective interactions with biological systems.

Antimicrobial Properties

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, certain derivatives demonstrated potent activity against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard drugs . The compound's structural features enhance its reactivity and potential efficacy in developing new antimicrobial agents.

Anticancer Activity

Quinoline derivatives, including this compound, have been evaluated for anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, specific derivatives showed IC50 values indicating significant cytotoxic activity against these cell lines . The mechanism often involves targeting pathways related to cell proliferation and apoptosis.

Summary of Biological Activities

Case Study 1: Antiviral Activity

A study explored the antiviral properties of quinoline derivatives against H5N1 virus growth. Derivatives exhibited varying levels of inhibition and cytotoxicity, suggesting that modifications in structure could enhance antiviral efficacy while minimizing toxicity .

Case Study 2: Apoptosis Induction

In another investigation focusing on MCF-7 cells treated with various quinoline derivatives, it was found that some compounds significantly increased apoptosis rates compared to control groups. The study highlighted the importance of structural modifications for enhancing anticancer activity .

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives. Various synthetic routes involve reactions under reflux conditions using phosphorus oxychloride and nitrile sources to achieve high yields and purities.

Furthermore, ongoing research is aimed at elucidating the structure-activity relationships (SAR) of these compounds to optimize their biological activities. Studies indicate that increasing lipophilicity and electron-withdrawing properties on substituents can enhance antiviral activities .

Q & A

Q. What strategies are recommended for resolving stereochemical uncertainties in derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers.

- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-generated data to assign absolute configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.